2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves several steps, including the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride and a catalytic hydroxy benzotriazole . The reaction conditions typically involve heating the reaction mixture under an inert atmosphere to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of phenolic and methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur due to the aromatic nature of the compound. Common reagents include halogens and nitrating agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Scientific Research Applications
2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It may be used in the development of pharmaceuticals due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets and pathways. The compound’s phenolic and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL include:
Phenol, 2-methoxy-5-methyl-:
Eugenol: A naturally occurring phenolic compound with similar functional groups but a simpler structure.
Properties
Molecular Formula |
C24H22N8O5 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C24H22N8O5/c1-36-19-10-6-17(7-11-19)27-23-28-22(26-16-4-8-18(9-5-16)32(34)35)29-24(30-23)31-25-14-15-3-12-21(37-2)20(33)13-15/h3-14,33H,1-2H3,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
WSRRAPHPZCNCJP-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)OC)O |
Origin of Product |
United States |
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